2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-acetamidophenyl)acetamide
Description
This compound belongs to the pyrazolo[1,5-d][1,2,4]triazin class, characterized by a fused heterocyclic core with a 4-oxo group and a 4-bromophenyl substituent at position 2. The acetamide side chain is attached to a 4-acetamidophenyl group, distinguishing it from analogs with alternative aromatic or alkyl substituents. The bromophenyl moiety enhances hydrophobic interactions, while the acetamidophenyl group may contribute to hydrogen bonding and solubility modulation.
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-2-[2-(4-bromophenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN6O3/c1-13(29)24-16-6-8-17(9-7-16)25-20(30)11-27-21(31)19-10-18(26-28(19)12-23-27)14-2-4-15(22)5-3-14/h2-9,12,18-19,26H,10-11H2,1H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIBOUCMOBBULX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=O)C3CC(NN3C=N2)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-acetamidophenyl)acetamide is a member of the pyrazolo-triazine family, which has garnered attention for its diverse biological activities. This article delves into the synthesis, characterization, and biological activity of this compound, focusing on its potential therapeutic applications.
- Molecular Formula : C22H22BrN5O2
- Molecular Weight : 468.3 g/mol
- CAS Number : 1326868-74-9
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. The structural characterization can be performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular structure and purity.
Anticancer Activity
Research has indicated that pyrazolo[1,5-d][1,2,4]triazine derivatives exhibit significant anticancer properties. A study evaluated several related compounds against human cancer cell lines such as MCF-7 (breast cancer) and K-562 (chronic myelogenous leukemia). While the specific compound was not tested directly in this study, related compounds demonstrated varying degrees of cytotoxicity. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 3.5 |
| Compound B | K-562 | 2.0 |
These findings suggest that modifications to the pyrazolo-triazine core can lead to enhanced anticancer activity .
The biological activity of this compound is believed to involve the inhibition of specific protein kinases associated with cancer progression. In particular, compounds containing a pyrazolo-triazine moiety have been shown to inhibit CDK2 and Abl kinases, which are critical in cell cycle regulation and oncogenic signaling pathways .
Antimicrobial Activity
Beyond anticancer effects, pyrazolo-triazines have also been investigated for their antimicrobial properties. Studies indicate that certain derivatives exhibit significant antibacterial and antifungal activity against a range of pathogens. For example:
Case Studies
Several studies have explored the biological efficacy of related compounds:
- Antitumor Activity : A study involving a series of pyrazolo[3,4-d]pyrimidine derivatives found that specific structural modifications led to enhanced cytotoxicity against leukemia cell lines. The most active compounds showed IC50 values below 5 µM .
- Protein Kinase Inhibition : Research on similar triazine derivatives revealed that while some compounds effectively inhibited Abl kinase at micromolar concentrations, others did not exhibit significant kinase inhibition due to structural differences .
Applications De Recherche Scientifique
Antitumor Activity
2.1 Mechanism of Action
Research has indicated that compounds related to pyrazolo[1,5-d][1,2,4]triazin derivatives exhibit significant antitumor activity through various mechanisms. These may include:
- Inhibition of cell proliferation: The compound may inhibit specific enzymes involved in cell cycle regulation.
- Induction of apoptosis: It can trigger programmed cell death in cancer cells by activating apoptotic pathways.
- Targeting cancer stem cells: Some studies suggest that these compounds can selectively target cancer stem cells, which are often resistant to conventional therapies.
2.2 Case Studies and Experimental Results
In vitro studies have demonstrated the efficacy of this compound against several cancer cell lines, including:
- Human colorectal carcinoma (HCT-116)
- Human breast adenocarcinoma (MCF-7)
- Human liver carcinoma (HepG2)
- Human lung carcinoma (A549)
The results showed that the compound exhibited good to excellent cytotoxicity against these cell lines, with IC50 values indicating potent antitumor effects .
Other Biological Activities
Beyond its antitumor properties, this compound has been explored for other biological activities:
- Antimicrobial Activity: Preliminary studies suggest that derivatives of pyrazolo compounds may possess antibacterial and antifungal properties.
- Anti-inflammatory Properties: Some research indicates potential anti-inflammatory effects, making it a candidate for further exploration in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the bromophenyl and acetamide groups can significantly influence biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Substituting bromine | Alters potency against specific cancers |
| Varying acetamide substituents | Changes solubility and bioavailability |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and its analogs:
*Estimated based on structural similarity to analogs.
Key Comparisons:
Core Heterocycle Differences :
- The target compound’s pyrazolo-triazin core differs from triazine (Analog 4) or triazole-sulfanyl (Analog 3) backbones. Pyrazolo-triazin systems exhibit planar rigidity, favoring π-π stacking interactions, while triazoles offer sulfur-mediated reactivity .
Substituent Effects :
- The 4-acetamidophenyl group in the target compound provides hydrogen-bonding sites (NH and CO) absent in Analog 1’s 3-methoxybenzyl group. This may enhance binding to biological targets like enzymes .
- Bromophenyl is conserved across analogs, suggesting its role in hydrophobic binding or halogen bonding.
Physicochemical Properties: Analog 2’s pyrazine ring and compact structure (MW 292.14) contrast with the target’s bulkier acetamidophenyl group, which may reduce membrane permeability but improve aqueous solubility . The fluorophenyl in Analog 3 increases metabolic stability compared to non-fluorinated analogs .
Synthetic Accessibility :
- Analog 1 and the target compound likely share synthetic routes (e.g., carbodiimide-mediated coupling), while Analog 2 employs simpler condensation methods .
Research Findings:
- Analog 3’s sulfur moiety may confer redox-modulating properties relevant to ferroptosis induction, as seen in other FINs (ferroptosis-inducing agents) .
- Crystallographic Insights : Analog 2’s crystal structure reveals intramolecular hydrogen bonds (S(6) motif) and weak intermolecular interactions, suggesting that the target compound’s acetamido group could stabilize similar networks .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
- Methodology : The synthesis of pyrazolo-triazine derivatives typically involves cyclocondensation of hydrazine derivatives with carbonyl-containing intermediates. For example, outlines a general method for synthesizing triazole derivatives via refluxing substituted benzaldehyde with amino-triazole precursors in ethanol, followed by solvent evaporation and purification . For this compound, stepwise coupling of the pyrazolo-triazine core with 4-bromophenyl and 4-acetamidophenyl acetamide moieties may require palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution. Optimization via Design of Experiments (DoE) can systematically vary temperature, catalyst loading, and solvent polarity to maximize yield .
Q. What spectroscopic and crystallographic techniques are critical for characterizing its structure?
- Methodology :
- X-ray crystallography : Use SHELX software for structure refinement ( ). Single-crystal X-ray diffraction (as in ) confirms bond lengths, angles, and stereochemistry .
- NMR/IR spectroscopy : ¹H/¹³C NMR identifies substituent integration (e.g., acetamide protons at δ ~2.1 ppm), while IR confirms carbonyl (C=O) stretches (~1650–1750 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]⁺ for C₂₄H₂₀BrN₅O₃: ~530.06 g/mol) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology : In vitro assays include:
- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 4-bromophenyl and acetamide substituents?
- Methodology :
- Systematic substitution : Replace bromine with other halogens (Cl, F) or electron-withdrawing groups (NO₂) to assess electronic effects on bioactivity .
- Acetamide modification : Introduce methyl or ethyl groups to the acetamide nitrogen to study steric effects (see for analogous benzoxazole modifications) .
- Data analysis : Use multivariate regression to correlate substituent properties (Hammett σ, logP) with IC₅₀ values .
Q. What computational approaches can predict binding modes and pharmacokinetic properties?
- Methodology :
- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., kinases, DNA topoisomerases) .
- DFT calculations : Gaussian 16 to optimize geometry, calculate frontier orbitals (HOMO-LUMO gap), and map electrostatic potentials .
- ADMET prediction : SwissADME or ADMETlab 2.0 to estimate solubility, CYP450 inhibition, and bioavailability .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodology :
- Purity validation : HPLC (≥95% purity; notes impurities may skew results) .
- Structural confirmation : Re-analyze disputed batches via XRD or 2D NMR (HSQC, HMBC) .
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
Q. What strategies mitigate toxicity in preclinical development?
- Methodology :
- In vitro toxicity : HepG2 cell viability assays and Ames test for mutagenicity .
- In vivo models : Acute toxicity studies in rodents (LD₅₀ determination) and histopathological analysis .
- Prodrug design : Mask polar groups (e.g., acetamide) with ester linkages to enhance selectivity .
Q. How can formulation challenges (e.g., poor solubility) be addressed?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
